(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate is a complex organic compound characterized by its unique structural framework. It features a tetrahydrofuro[2,3-d][1,3]dioxol system, which contributes to its chemical properties and potential applications in various fields. The compound is classified under organic compounds with multiple functional groups, including benzoyloxy and benzoate moieties.
The compound is synthesized through multi-step organic reactions involving simpler precursors. Key reagents include benzoyl chloride and other catalysts that facilitate the formation of the desired structure. Its synthesis has been documented in various chemical literature, indicating its relevance in both academic and industrial chemistry .
This compound can be classified as a benzoate ester, due to the presence of the benzoate functional group. Additionally, it falls under the category of heterocyclic compounds due to its dioxolane ring structure. Its complex molecular architecture makes it a subject of interest for further studies in organic synthesis and medicinal chemistry.
The synthesis of (6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate typically involves several key steps:
The reactions are typically carried out under controlled conditions using solvents like tetrahydrofuran and may require specific temperatures (often between -78°C to room temperature) to optimize yields. The synthesis has been reported to achieve yields as high as 96% under optimal conditions .
The molecular formula for (6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate is with a molecular weight of 398.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H22O7 |
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | [(3aR,5R,6S,6aR)-6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate |
| InChI | InChI=1S/C22H22O7/c1-22(2)28-18-17(27-20(24)15-11-7-4-8-12-15)16(26-21(18)29-22)13-25-19(23)14-9-5-3-6-10-14/h3-12,16-18,21H |
| InChI Key | ZYVSFZHNWSDHKK-BMQTXXJKSA-N |
(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure for specific applications in research and industry.
The mechanism of action for (6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate involves interactions with specific biological targets such as enzymes or receptors. The unique structural features allow it to bind effectively at target sites:
Further studies are required to elucidate specific biological interactions and their implications in medicinal chemistry.
The physical properties include:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane |
Key chemical properties include:
| Property | Value |
|---|---|
| Stability | Stable under standard conditions |
| Reactivity | Reacts with strong oxidizing agents |
These properties dictate its usability in various chemical applications and formulations.
(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate has several scientific applications:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7